molecular formula C20H43NO3 B587317 D-arabino C20-Phytosphingosine CAS No. 1335002-11-3

D-arabino C20-Phytosphingosine

Cat. No.: B587317
CAS No.: 1335002-11-3
M. Wt: 345.568
InChI Key: UQAUXYMLKGFKBX-AQNXPRMDSA-N
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Description

D-arabino C20-Phytosphingosine: is a type of sphingoid base, which is a fundamental component of sphingolipids. Sphingolipids are essential constituents of cell membranes and play crucial roles in cell recognition, signaling, and regulation. This compound is characterized by its long-chain base structure, which includes a 20-carbon backbone and specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-arabino C20-Phytosphingosine typically involves several key steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of chiral pool approaches, chiral auxiliaries, and asymmetric reactions are common to ensure the correct stereochemistry of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-arabino C20-Phytosphingosine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups onto the sphingoid base.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Properties

CAS No.

1335002-11-3

Molecular Formula

C20H43NO3

Molecular Weight

345.568

IUPAC Name

(2R,3S,4R)-2-aminoicosane-1,3,4-triol

InChI

InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1

InChI Key

UQAUXYMLKGFKBX-AQNXPRMDSA-N

SMILES

CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O

Synonyms

(2R,3S,4R)-Amino-1,3,4-eicosanetriol;  D-arabino-1,3,4-Trihydroxy-2-aminoeicosane; 

Origin of Product

United States

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